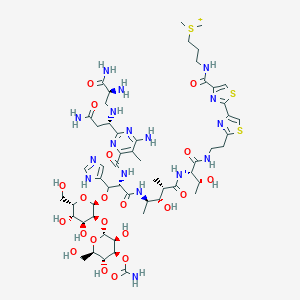
Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)-
Übersicht
Beschreibung
Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)-, also known as N-Methyl-2-propylaminopropanamide, is a chiral compound commonly used in scientific research. It is a colorless liquid with a faint odor, and is soluble in water and alcohol. It is most commonly used as a reagent in organic synthesis and as a laboratory solvent. It is also used as a catalyst in some chemical reactions.
Wirkmechanismus
Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- is believed to act as a proton-transfer agent in some chemical reactions. It is thought to bind to the substrate and facilitate the transfer of a proton from one molecule to another. This allows the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- has not been studied extensively for its biochemical and physiological effects. However, it has been shown to act as a proton-transfer agent in some chemical reactions, and it is believed to be non-toxic and non-irritant.
Vorteile Und Einschränkungen Für Laborexperimente
Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, it is soluble in water and alcohol, and it can be used as a reagent, solvent, or catalyst in a variety of chemical reactions. The primary limitation is that it is not widely studied and its effects on biochemical and physiological systems are not well understood.
Zukünftige Richtungen
In order to better understand the biochemical and physiological effects of Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)-, further research is needed. This could include studies on the effects of Propanamide on biochemical pathways, physiological systems, and cell cultures. Additionally, further research is needed to better understand the mechanism of action of Propanamide as a proton-transfer agent in chemical reactions. Finally, further studies are needed to explore the potential applications of Propanamide in the synthesis of pharmaceuticals and other bioactive compounds, and in the synthesis of polymers and other materials.
Synthesemethoden
Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- can be synthesized by a variety of methods. One method is the reaction of 2-methylphenylacetonitrile and propylamine in the presence of a base, such as potassium carbonate, in an aqueous solution. The reaction is heated to reflux for 1-2 hours, and the resulting product is then extracted with ethyl acetate and dried.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a laboratory solvent, and as a catalyst in some chemical reactions. It is also used in the synthesis of pharmaceuticals and other bioactive compounds, and in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
(2R)-N-(2-methylphenyl)-2-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGUOIZUNYYSO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H](C)C(=O)NC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162209 | |
| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
CAS RN |
14289-32-8 | |
| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)






